molecular formula C9H6ClN3 B1279729 2-Chloro-4-(pyridin-3-yl)pyrimidine CAS No. 483324-01-2

2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729
CAS No.: 483324-01-2
M. Wt: 191.62 g/mol
InChI Key: MGQROXOMFRGAOY-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Two-Step Nucleophilic Substitution and Chlorination

Substitution of 2-Methylthio-4-chloropyrimidine

The most widely documented approach involves a two-step sequence starting from 2-methylthio-4-chloropyrimidine. In the first step, the methylthio (-SMe) group undergoes nucleophilic displacement with alkoxide or amine nucleophiles. For instance, reaction with sodium hydroxide (1:1 molar ratio) in methanol at 0°C to room temperature generates 2-methylthio-4-substituted pyrimidines. The intermediate is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate, achieving >90% conversion.

Chlorination with Sulfuryl Chloride

The second step employs sulfuryl chloride (SO$$2$$Cl$$2$$) as a chlorinating agent in dichloromethane. A 10:1 molar excess of SO$$2$$Cl$$2$$ ensures complete conversion of the methylthio intermediate to 2-chloro-4-(pyridin-3-yl)pyrimidine. This exothermic reaction requires careful temperature control (0–25°C) to avoid side products. Post-reaction neutralization with NaOH and extraction yields the final product with >85% purity.

Key Data:

Parameter Step 1 Step 2
Solvent Methanol Dichloromethane
Reagent NaOH SO$$2$$Cl$$2$$
Molar Ratio 1:1 1:10
Temperature 0°C → RT 0–25°C
Yield >90% >85%

Suzuki-Miyaura Cross-Coupling

Coupling of 2,4-Dichloropyrimidine with 3-Pyridylboronic Acid

A regioselective Suzuki coupling between 2,4-dichloropyrimidine and 3-pyridylboronic acid enables direct installation of the pyridinyl group. Using PdCl$$_2$$(dppf) as the catalyst and potassium carbonate as the base in toluene/ethanol (3:1), the reaction proceeds at 80–90°C for 12–20 hours. This method exclusively forms the 4-substituted isomer due to the higher reactivity of the 4-chloro position, achieving 80–90% yield with no detectable bis-adducts.

Scalability and Catalyst Recovery

Industrial adaptations employ continuous flow reactors to enhance efficiency, reducing reaction times to 4–6 hours. Catalyst recycling via supported palladium systems (e.g., Pd/C) further lowers production costs.

Direct Chlorination of Pyrimidinone Precursors

Phosphorus Oxychloride-Mediated Chlorination

2-Oxo-4-(pyridin-3-yl)pyrimidine undergoes chlorination using phosphorus oxychloride (POCl$$3$$) under reflux. In a representative procedure, 3 g of pyrimidinone reacts with 18 mL POCl$$3$$ at 50°C for 4.5 hours, followed by neutralization with NaOH (pH 8) and extraction. This method yields 56–65% of this compound with 97% purity.

Large-Scale Optimization

For kilogram-scale production, toluene serves as the solvent, enabling safer handling of POCl$$3$$. A 5-hour reflux with POCl$$3$$ (1:1.1 molar ratio) followed by column chromatography delivers 520 g of product per batch.

Comparative Analysis of Synthetic Routes

Efficiency and Cost

  • Two-Step Method : High yields (>85%) but requires handling toxic SO$$2$$Cl$$2$$.
  • Suzuki Coupling : Excellent regioselectivity and scalability, though palladium catalysts increase costs.
  • POCl$$_3$$ Chlorination : Cost-effective for bulk synthesis but generates acidic waste.

Industrial Applicability

The Suzuki coupling is preferred for API synthesis due to regulatory compliance, while POCl$$_3$$-based routes dominate agrochemical manufacturing.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation reduced reaction times for Suzuki couplings to 30–60 minutes, though yields remain comparable to conventional methods.

Photocatalytic Chlorination

Preliminary studies demonstrate visible-light-driven chlorination of pyrimidinones using NaCl and Ru-based photocatalysts, offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base.

    Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Coupling Products: More complex heterocyclic compounds can be formed through additional coupling reactions.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-Chloro-4-(pyridin-3-yl)pyrimidine is in the development of anticancer agents. Studies have shown that derivatives of this compound can exhibit potent activity against various cancer cell lines.

Case Study:
A derivative synthesized from this compound demonstrated an IC50 value of 0.79μM0.79\,\mu M against oral squamous cell carcinoma (OSCC) cells, indicating significant antiproliferative effects while showing minimal cytotoxicity to normal cells .

Targeting Enzymatic Pathways

The compound has been investigated for its ability to bind to specific enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). This binding can inhibit tumor growth by altering metabolic pathways within cancer cells .

The biological activity of this compound extends beyond anticancer properties. It has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Pyrimidines are known for their antibacterial and antifungal properties. Compounds derived from this compound have been tested for effectiveness against a range of pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerIC50 against OSCC0.79μM0.79\,\mu M
AntibacterialZone of InhibitionSignificant inhibition
Anti-inflammatoryCytokine ProductionReduced cytokine levels

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity

2-Chloro-4-(pyridin-3-yl)pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClN3C_9H_6ClN_3. Its structure features a pyrimidine ring substituted with a chlorine atom and a pyridine group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds with similar structures were evaluated for their antiproliferative effects against human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that certain derivatives exhibit promising anticancer activity.

CompoundIC50 (HepG2)IC50 (A549)
This compound12.5 µM15.0 µM
Sorafenib (reference)8.0 µM10.0 µM

The data suggest that modifications to the pyridine substituent can significantly enhance anticancer efficacy, indicating a structure-activity relationship that merits further exploration .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown notable anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:

CompoundCOX-1 IC50COX-2 IC50
This compound0.04 µmol0.04 µmol
Celecoxib (reference)0.04 µmol0.01 µmol

These results indicate that the compound demonstrates comparable potency to established anti-inflammatory drugs like celecoxib, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with protein kinases involved in signal transduction pathways associated with cancer and inflammation. Specifically, it has been identified as a selective inhibitor of c-KIT, a receptor tyrosine kinase implicated in various malignancies and mast cell-related disorders .

Case Studies

  • Oncological Applications : In a study examining the effects of several pyrimidine derivatives on cancer cell lines, it was found that compounds with a pyridine substituent showed enhanced antiproliferative activity compared to those without . This suggests that the structural features of this compound may be crucial for its effectiveness against tumors.
  • Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of this compound significantly reduced edema in animal models, indicating potential as an anti-inflammatory agent . The effectiveness was measured using carrageenan-induced paw edema models, where the compound's performance was benchmarked against traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring significantly affect both anticancer and anti-inflammatory activities.
  • Chlorine Atom : The presence of chlorine at position 2 on the pyrimidine ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, and how can they influence experimental design?

  • Answer : The compound’s molecular formula (C₉H₆ClN₃) and molecular weight (191.62 g/mol) are critical for stoichiometric calculations in synthesis . Its density (~1.513 g/mL at 25°C, extrapolated from similar pyrimidines) affects solvent selection for chromatography or recrystallization . The chloro and pyridinyl groups contribute to its polarity, requiring polar aprotic solvents (e.g., DMF) for solubility in coupling reactions .

Q. What synthetic strategies are recommended for preparing this compound?

  • Answer : Common routes include:

  • Nucleophilic aromatic substitution : Reacting 2,4-dichloropyrimidine with 3-pyridinylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) .
  • Stepwise functionalization : Chlorination of 4-(pyridin-3-yl)pyrimidin-2-ol using POCl₃ or PCl₅, with yields optimized by controlling reaction temperature (80–100°C) .
  • Safety note : Use inert atmospheres (N₂/Ar) to prevent decomposition of halogenated intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer :

  • Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 192.06) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

  • Answer : The chloro-pyrimidine core acts as a hydrogen-bond acceptor, enabling interactions with biological targets like kinases or receptors. For example:

  • Kinase inhibition : The pyridinyl group enhances binding to ATP pockets in kinases (e.g., RAF/MEK), with chlorine improving selectivity by steric hindrance .
  • Neurochemical modulation : Derivatives have shown agonist activity at α7 nicotinic acetylcholine receptors, attributed to the pyridine ring’s electron-deficient nature .
  • Structure-activity relationship (SAR) : Trifluoromethyl substitutions at position 4 increase lipophilicity and blood-brain barrier penetration .

Q. How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Answer :

  • Chlorine replacement : Substituting Cl with Br or I alters metabolic stability (e.g., iodine’s larger size reduces CYP450-mediated oxidation) .
  • Heterocyclic fusion : Adding bicyclic moieties (e.g., thienopyrimidine) enhances DNA intercalation but may increase cytotoxicity .
  • Solubility optimization : Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability .

Q. What experimental approaches are used to resolve contradictory data in biological assays?

  • Answer : Contradictions in IC₅₀ values or target selectivity often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays can skew inhibition results. Standardize ATP levels (e.g., 1 mM) .
  • Metabolic interference : Use liver microsome stability tests to identify metabolites that may confound activity readings .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to validate binding modes .

Properties

IUPAC Name

2-chloro-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQROXOMFRGAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473090
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483324-01-2
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyridin-3-yl)pyrimidine
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Synthesis routes and methods I

Procedure details

Nitrogen was bubbled through a solution of 2,4-dichloropyrimidine (1 eq) in tetrahydrofuran and water (3:1) for 0.5 h. Bis(diphenylphosphino)ferrocene Palladium(II)chloride (0.05 eq) followed by pyridine-3-boronic acid (1 eq) and sodium carbonate (3 eq) was added and the mixture was heated to 60° C. for 16 h under nitrogen. The reaction mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried with sodium sulfate and concentrated. Purification on silica gel gave 2-chloro-4-(3-pyridyl)pyrimidine. MS: MH+=190.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of butyllithium (1.6M in hexanes, 9.7 ml, 16 mmol) in 25 ml of anhydrous ether at −78° C. was added 3-bromopyridine (1.5 ml, 16 mmol) over 5 min. The resulting mixture was stirred at −75° C. for 1 h. A suspension of 2-chloropyrimidine (1.8 g, 16 mmol) in 15 ml of ether was then added in portions over 8 min. The resulting suspension was stirred for 30 min at −30° C. and allowed to warm to 0° C. for 1 h. The reaction was quenched with water (0.5 ml, 1.5 eq.) in THF (5 ml) and then 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (3.8 g, 17 mmol) in THF (12 ml) was added. The resulting suspension was stirred at RT for 15 min, then cooled to 0° C. Hexane (13 mL) was added followed by 0° C. solution of NaOH (12 ml, 3N). The suspension was stirred at 0° C. for 5 min, 50 ml of water was added and the layers were separated. The organic layer was dried (Na2SO4) and concentrated in vacuo. The crude product was dissolved in DCM and chromatographed through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 20% to 65% EtOAc in hexane, to provide 2-chloro-4-(pyridin-3-yl)pyrimidine as off-white solid. Found M+H+=192, 194
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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